Ethyl 3-Amino-5-fluoroisonicotinate
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Overview
Description
Ethyl 3-Amino-5-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to the isonicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-5-fluoroisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroisonicotinic acid and ethylamine.
Esterification: The 3-fluoroisonicotinic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form Ethyl 3-fluoroisonicotinate.
Amination: The ethyl 3-fluoroisonicotinate is then subjected to amination using ethylamine under controlled conditions to introduce the amino group at the 3-position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-5-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Ethyl 3-Amino-5-fluoroisonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-5-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Aminoisonicotinate: Lacks the fluorine atom, which may result in different biological activities and reactivity.
Ethyl 5-Fluoroisonicotinate: Lacks the amino group, affecting its interaction with biological targets.
3-Amino-5-fluoroisonicotinic Acid: Lacks the ethyl ester group, which may influence its solubility and bioavailability.
Uniqueness
Ethyl 3-Amino-5-fluoroisonicotinate is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 3-amino-5-fluoroisonicotinate (EAFI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EAFI is a derivative of isonicotinic acid, characterized by the presence of an amino group and a fluorine atom at specific positions on the aromatic ring. Its molecular formula is C8H8FN2O2, and it exhibits a range of chemical properties that enhance its biological activity.
The biological activity of EAFI can be attributed to several mechanisms:
- Antimicrobial Activity : EAFI has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.
- Antiparasitic Effects : Studies indicate that EAFI exhibits significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. The effective concentration (EC50) for this activity has been reported as low as 0.010 μM, suggesting high potency .
- Metabolic Stability : The incorporation of fluorine in EAFI enhances its metabolic stability, reducing susceptibility to enzymatic degradation. This characteristic is crucial for prolonging the compound's half-life in biological systems .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of EAFI:
Activity | EC50 (μM) | Reference |
---|---|---|
Antiparasitic (P. falciparum) | 0.010 | |
Cytotoxicity (HepG2 cells) | >10 | |
Antimicrobial (S. aureus) | 0.025 | |
Metabolic Stability (human liver microsomes) | 42 μL/min/mg |
Case Studies
- Antiparasitic Activity : In a study focused on EAFI's effects on P. falciparum, researchers found that modifications to the compound's structure significantly influenced its potency. For instance, variations in substituents at the 8-position led to changes in both activity and metabolic stability, highlighting the importance of structural optimization in drug design .
- Cytotoxicity Assessment : In vitro tests on HepG2 cells demonstrated that while EAFI possesses strong antiparasitic effects, it exhibits low cytotoxicity at therapeutic concentrations, making it a potential candidate for further development in treating parasitic infections without significant toxicity to human cells .
- Fluorine's Role in Drug Design : The incorporation of fluorine into EAFI not only enhances its lipophilicity but also improves its bioavailability by decreasing oxidative degradation pathways common in drug metabolism . This feature has been noted in other fluorinated compounds, reinforcing the strategic use of fluorine in medicinal chemistry.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 3-amino-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2,10H2,1H3 |
InChI Key |
OJXUFGKRZBLAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1N)F |
Origin of Product |
United States |
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